Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through amide bond formation and esterification reactions. Common reagents used in these steps include acyl chlorides, amines, and esterifying agents under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(4-bromophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Ethyl 2-[2-(4-fluorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O6S/c1-5-34-25(31)21-14(2)22(23(30)27-18-11-10-17(32-3)13-19(18)33-4)35-24(21)28-20(29)12-15-6-8-16(26)9-7-15/h6-11,13H,5,12H2,1-4H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEOFHYBWKKNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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